![molecular formula C12H14BrN B12993240 5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine](/img/structure/B12993240.png)
5'-Bromo-2',3'-dihydrospiro[cyclobutane-1,1'-inden]-2'-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine is a complex organic compound characterized by its unique spirocyclic structure This compound features a bromine atom attached to a cyclobutane ring, which is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine typically involves multiple steps, starting from readily available precursors One common method involves the bromination of a suitable cyclobutane derivative, followed by a series of cyclization reactions to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The spirocyclic structure allows for further cyclization under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of its effects.
Comparison with Similar Compounds
Similar Compounds
- 5’-Bromo-1’,3’-dihydrospiro[cyclobutane-1,2’-indene]-3’-one
- 5’-Bromo-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxylic acid
Uniqueness
5’-Bromo-2’,3’-dihydrospiro[cyclobutane-1,1’-inden]-2’-amine is unique due to its specific spirocyclic structure and the presence of both a bromine atom and an amine group
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,1'-cyclobutane]-2-amine |
InChI |
InChI=1S/C12H14BrN/c13-9-2-3-10-8(6-9)7-11(14)12(10)4-1-5-12/h2-3,6,11H,1,4-5,7,14H2 |
InChI Key |
SMSRXTKIOZUCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC3=C2C=CC(=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


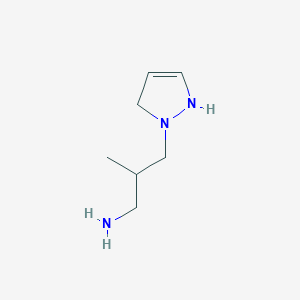
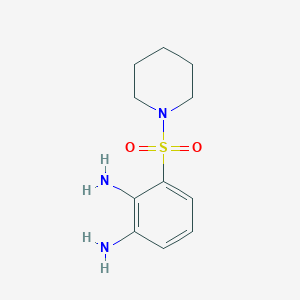
![4-[(Tert-butoxy)carbonyl]-1,4-oxazepane-7-carboxylic acid](/img/structure/B12993180.png)


![7-Bromo-6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12993204.png)

![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12993216.png)
![2-Methyl-4-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12993232.png)
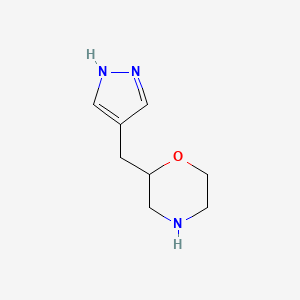
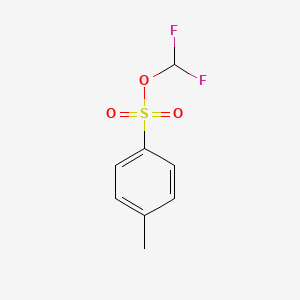
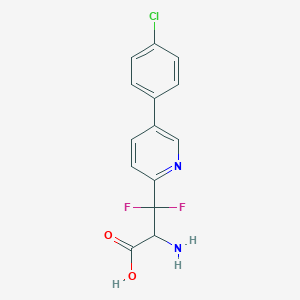
![4-Chloro-6-(pyrimidin-5-yl)thieno[3,2-d]pyrimidine](/img/structure/B12993257.png)

